molecular formula C4H7NO2S B1669814 Dapansutrile CAS No. 54863-37-5

Dapansutrile

Cat. No. B1669814
CAS RN: 54863-37-5
M. Wt: 133.17 g/mol
InChI Key: LQFRYKBDZNPJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapansutrile, also known by its IUPAC name 3-(Methanesulfonyl)propanenitrile, is an orally active β-sulfonyl nitrile compound . It is a selective inhibitor of the NLRP3 inflammasome, a receptor in the immune system that induces inflammation . Dapansutrile has been developed by Olactec Therapeutics with the purpose of decreasing IL-1β peripheral inflammation by binding to the NLRP3 protein and inhibiting the formation of the NLRP3 inflammasome .


Molecular Structure Analysis

Dapansutrile is a β-sulfonyl nitrile compound with four carbon, seven hydrogen, one nitrogen, two oxygen, and one sulfur atom . The molecular formula of this compound is C4H7NO2S, and it carries a molecular weight of 133.17 g/mol .


Physical And Chemical Properties Analysis

Dapansutrile has a molecular weight of 133.17 g/mol . The specific physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

Scientific Research Applications

1. Treatment of Gouty Arthritis

  • Application Summary: Dapansutrile is an orally active β-sulfonyl nitrile compound that selectively inhibits the NLRP3 inflammasome. It has been shown to limit the severity of endotoxin-induced inflammation and joint arthritis .
  • Methods of Application: The study used molecular docking and molecular dynamics to explore the mechanism of dapansutrile on NLRP3 and other related protein targets. Bioinformatics was used to screen active pharmaceutical ingredients and potential disease targets. Molecular dynamics simulations were utilized to verify and analyze the binding stability of small molecule drugs to target proteins .
  • Results: The protein interaction network screened out the core protein targets (such as: NLRP3, TNF, IL1B) of gouty arthritis. Molecular docking showed that dapansutrile plays a role in treating gouty arthritis by acting on the related protein targets such as NLRP3, IL1B, IL6, etc .

2. Reduction of Cardiovascular Outcomes in COVID-19

  • Application Summary: Dapansutrile has been proposed as a measure to reduce cardiovascular outcomes that seem to be brought on by COVID-19. The rationale behind using Dapansutrile is to inhibit the NLRP3 inflammasome and reduce the chances of a cytokine storm which seems to cause multi-organ failure in COVID-19 patients .

3. Neurodegenerative Diseases

  • Application Summary: Dapansutrile has potential therapeutic applications in neurodegenerative diseases such as Multiple Sclerosis (MS), Alzheimer’s Disease (AD), and Parkinson’s Disease (PD) . The NLRP3 inflammasome, which Dapansutrile inhibits, is believed to play a direct or indirect role in these diseases .

4. Inflammation

  • Application Summary: Dapansutrile has been found to reduce levels of pro-inflammatory cytokines IL-18 without interfering with TNF-α levels . This suggests that Dapansutrile could be used to treat various inflammatory conditions.

5. Multiple Sclerosis

  • Application Summary: Dapansutrile has potential therapeutic applications in Multiple Sclerosis (MS). The NLRP3 inflammasome, which Dapansutrile inhibits, is believed to play a direct or indirect role in MS .

6. Gout Flare Treatments

  • Application Summary: Dapansutrile has been suggested as a more effective and rapid treatment for anti-inflammatory gout flare treatments .

Future Directions

Dapansutrile is currently being investigated for its potential in treating various conditions. For instance, a phase 2 clinical trial is underway to determine whether Dapansutrile can slow the progression of Parkinson’s disease . The results of this trial will be used to help determine whether Dapansutrile should be evaluated in a larger, phase 3 clinical trial as a potential treatment for Parkinson’s .

properties

IUPAC Name

3-methylsulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFRYKBDZNPJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336541
Record name Dapansutrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dapansutrile specifically inhibits the NLRP3 inflammasome and subsequent activation of IL-1β. It is currently being investigated against gout flares, joint pain and COVID-19.
Record name Dapansutrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dapansutrile

CAS RN

54863-37-5
Record name Dapansutrile [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054863375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapansutrile
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapansutrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfonyl)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPANSUTRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z03364G96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapansutrile
Reactant of Route 2
Reactant of Route 2
Dapansutrile
Reactant of Route 3
Dapansutrile
Reactant of Route 4
Reactant of Route 4
Dapansutrile
Reactant of Route 5
Reactant of Route 5
Dapansutrile
Reactant of Route 6
Reactant of Route 6
Dapansutrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.